![molecular formula C28H24N2O4S B2956468 N-(2-benzoyl-4-methylphenyl)-2-[(4-methylphenyl)sulfonylamino]benzamide CAS No. 313274-93-0](/img/structure/B2956468.png)
N-(2-benzoyl-4-methylphenyl)-2-[(4-methylphenyl)sulfonylamino]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-benzoyl-4-methylphenyl)-2-[(4-methylphenyl)sulfonylamino]benzamide, commonly known as BMS-345541, is a selective inhibitor of IκB kinase (IKK) that plays a crucial role in the regulation of the nuclear factor kappa B (NF-κB) pathway. NF-κB is a transcription factor that regulates the expression of genes involved in inflammation, immunity, cell proliferation, and survival. BMS-345541 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and autoimmune disorders.
Scientific Research Applications
Antidementia Agent Development
N-(2-benzoyl-4-methylphenyl)-2-[(4-methylphenyl)sulfonylamino]benzamide shows promise in the development of antidementia agents. A study by Sugimoto et al. (1990) synthesized a series of piperidine derivatives related to this compound, finding that specific substitutions increased acetylcholinesterase inhibition. This inhibition is crucial in the treatment of dementia, as increased acetylcholine levels can potentially alleviate symptoms (Sugimoto et al., 1990).
Prodrug Forms for Sulfonamide Group
Larsen et al. (1988) explored the potential of N-methylsulfonamides, chemically similar to our compound of interest, as prodrugs for sulfonamide groups. These compounds could potentially enhance drug delivery and efficacy, particularly for drugs targeting carbonic anhydrase inhibitors (Larsen et al., 1988).
Cancer Treatment Applications
Zhou et al. (2008) discussed the synthesis and biological evaluation of a similar compound, which showed selective inhibition of histone deacetylases, crucial in cancer treatment. This compound, demonstrating significant antitumor activity, entered clinical trials for cancer therapy (Zhou et al., 2008).
Antibacterial and Antifungal Applications
Ighilahriz-Boubchir et al. (2017) synthesized derivatives of 2-Benzoylamino-N-phenyl-benzamide and evaluated their antibacterial and antifungal activities. These derivatives showed inhibition of bacterial and fungal growth, suggesting potential in treating infections (Ighilahriz-Boubchir et al., 2017).
Electrophysiological Activity in Cardiac Treatment
Morgan et al. (1990) studied N-substituted imidazolylbenzamides, closely related to the compound , for their cardiac electrophysiological activity. These compounds were shown to be potent in vitro and could serve as selective class III agents for cardiac treatment (Morgan et al., 1990).
Polymer Material Development
Bellomo et al. (1996) synthesized aromatic polyamides using sulfone, ether, and ketone linkages, akin to the chemical structure of our compound of interest. These polyamides, with high thermal stability and solubility, have applications in material science (Bellomo et al., 1996).
properties
IUPAC Name |
N-(2-benzoyl-4-methylphenyl)-2-[(4-methylphenyl)sulfonylamino]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H24N2O4S/c1-19-12-15-22(16-13-19)35(33,34)30-26-11-7-6-10-23(26)28(32)29-25-17-14-20(2)18-24(25)27(31)21-8-4-3-5-9-21/h3-18,30H,1-2H3,(H,29,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KATWBZHGVSBFRT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2C(=O)NC3=C(C=C(C=C3)C)C(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H24N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-benzoyl-4-methylphenyl)-2-[(4-methylphenyl)sulfonylamino]benzamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.